N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide
Description
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a benzamide core linked to a 1,3,4-oxadiazole ring substituted with a furan-2-yl group. The compound features a phenoxy substituent at the 3-position of the benzamide moiety, distinguishing it from structurally related analogs. Oxadiazoles are renowned for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities, often attributed to their ability to inhibit critical enzymes like thioredoxin reductase (Trr1) in pathogens .
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c23-17(20-19-22-21-18(26-19)16-10-5-11-24-16)13-6-4-9-15(12-13)25-14-7-2-1-3-8-14/h1-12H,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYTZZQYKDRNSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide.
Coupling with Phenoxybenzamide: The synthesized oxadiazole derivative is then coupled with 3-phenoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Furanones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Shows potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The antifungal activity and structural features of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide can be contextualized by comparing it to two closely related 1,3,4-oxadiazole derivatives, LMM5 and LMM11, which have been extensively studied for their antifungal properties .
Structural Differences
| Compound Name | Oxadiazole Substituent | Benzamide Substituent | Key Functional Groups |
|---|---|---|---|
| This compound | 5-(furan-2-yl) | 3-phenoxy | Phenoxy, furan |
| LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) | 5-[(4-methoxyphenyl)methyl] | 4-[benzyl(methyl)sulfamoyl] | Methoxyphenyl, sulfamoyl |
| LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) | 5-(furan-2-yl) | 4-[cyclohexyl(ethyl)sulfamoyl] | Sulfamoyl, cyclohexyl-ethyl |
Physicochemical Properties
- Solubility: LMM11’s formulation in 0.5% DMSO with Pluronic F-127 surfactant highlights solubility challenges common to hydrophobic oxadiazoles . The phenoxy group in the target compound may exacerbate lipophilicity, necessitating similar solubilization strategies.
- Stability: Sulfamoyl groups in LMM5/LMM11 may enhance metabolic stability compared to the target compound’s phenoxy group, which could be prone to oxidative degradation.
Research Findings and Implications
- LMM5 vs. LMM11 : The substitution of the benzamide ring (sulfamoyl vs. methoxyphenyl) correlates with differences in solubility and potency. LMM5’s lower required concentration (50 μg/mL) suggests higher intrinsic activity, possibly due to enhanced target engagement or cell penetration .
- Role of the Furan Moiety : The furan-2-yl group in both LMM11 and the target compound may contribute to π-π stacking interactions with Trr1’s active site, a feature absent in LMM5 .
- Phenoxy Group Impact: While untested in the provided studies, the 3-phenoxy substituent in the target compound could introduce steric hindrance or electronic effects that modulate antifungal activity. Comparative molecular docking studies would be needed to validate this hypothesis.
Biological Activity
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique oxadiazole ring fused with a furan moiety and a phenoxybenzamide group. Its molecular formula is , and it has a molecular weight of 302.31 g/mol. The structural configuration contributes to its biological activity, particularly in targeting specific enzymes and receptors.
1. Antimicrobial Activity
Research indicates that compounds containing oxadiazole and furan derivatives possess notable antimicrobial properties. A study demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
2. Anti-inflammatory Effects
The compound has also shown potential as an anti-inflammatory agent. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a mechanism involving the modulation of inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
3. Anticancer Properties
Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. In particular, it has been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways. This anticancer activity is attributed to the compound's ability to interfere with cell cycle progression.
Case Studies
Several case studies have explored the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial efficacy | Demonstrated significant inhibition against E. coli and S. aureus |
| Study 2 | Assess anti-inflammatory potential | Reduced TNF-alpha levels by 40% in macrophage cultures |
| Study 3 | Investigate anticancer effects | Induced apoptosis in MCF-7 breast cancer cells with IC50 values of 12 µM |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxadiazole ring plays a crucial role in interacting with biological targets such as enzymes or receptors involved in inflammation and cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
